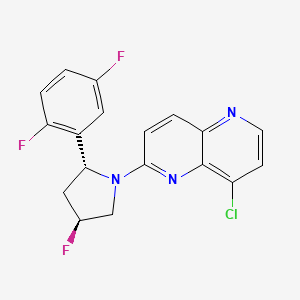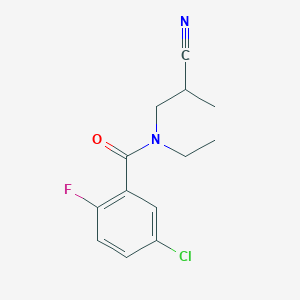![molecular formula C11H8BrN3O B14903867 1-Bromo-4-methoxyimidazo[1,2-a]quinoxaline](/img/structure/B14903867.png)
1-Bromo-4-methoxyimidazo[1,2-a]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-4-methoxyimidazo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the imidazoquinoxaline family.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-methoxyimidazo[1,2-a]quinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives in the presence of a catalyst such as phenyliodine (III) dicyclohexanecarboxylate and visible light . Another approach includes the condensation of 1,4-bis(aroylmethyl)quinoxalin-2,3-diones with ammonium acetate in acetic acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with cost-effective and scalable reaction conditions.
化学反応の分析
Types of Reactions: 1-Bromo-4-methoxyimidazo[1,2-a]quinoxaline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazoquinoxalines, while oxidation and reduction reactions can lead to different oxidation states of the compound .
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 1-Bromo-4-methoxyimidazo[1,2-a]quinoxaline involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to the disruption of hyphal differentiation and spore germination . The compound may also interact with various enzymes and receptors, influencing biological pathways and cellular processes .
類似化合物との比較
Imidazo[1,5-a]quinoxalines: These compounds share a similar core structure but differ in the position of the nitrogen atoms within the ring system.
Quinoxaline Derivatives: These compounds have a quinoxaline core and exhibit a wide range of biological activities, including anticancer and antibacterial properties.
Uniqueness: 1-Bromo-4-methoxyimidazo[1,2-a]quinoxaline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for targeted applications in research and industry .
特性
分子式 |
C11H8BrN3O |
|---|---|
分子量 |
278.10 g/mol |
IUPAC名 |
1-bromo-4-methoxyimidazo[1,2-a]quinoxaline |
InChI |
InChI=1S/C11H8BrN3O/c1-16-11-10-13-6-9(12)15(10)8-5-3-2-4-7(8)14-11/h2-6H,1H3 |
InChIキー |
WCKIMJNDMMDXHT-UHFFFAOYSA-N |
正規SMILES |
COC1=NC2=CC=CC=C2N3C1=NC=C3Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



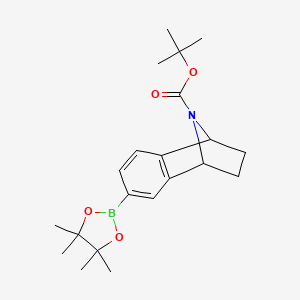
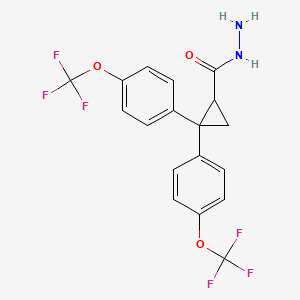
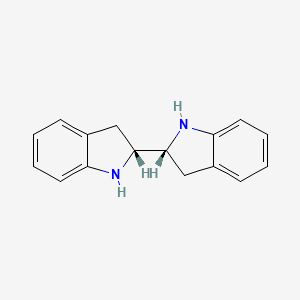
![[1,1'-Binaphthalene]-2,7-diamine](/img/structure/B14903808.png)
![11-bromo-8-methyl-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14903812.png)

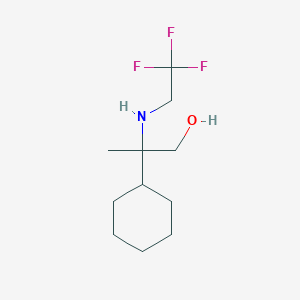
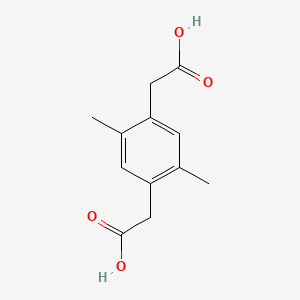
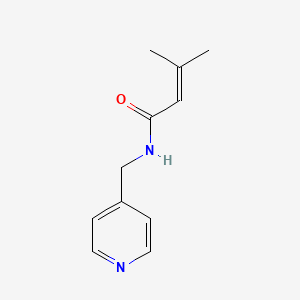
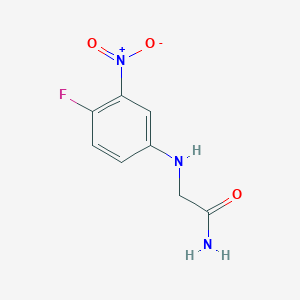
![n-Cyclohexylbenzo[d]thiazole-6-carboxamide](/img/structure/B14903865.png)
